2-Thiazolecarboximidamide

Description

Properties

IUPAC Name |

1,3-thiazole-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3(6)4-7-1-2-8-4/h1-2H,(H3,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSRVNUPZNSFTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447097 |

Source

|

| Record name | 2-THIAZOLECARBOXIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212558-27-5 |

Source

|

| Record name | 2-THIAZOLECARBOXIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Thiazolecarboximidamide: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural features of 2-Thiazolecarboximidamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While experimental data on the parent compound is limited, this document synthesizes information from closely related analogues, theoretical studies, and established chemical principles to offer a detailed understanding of its synthesis, structure, reactivity, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a foundational understanding of this important molecular scaffold.

Introduction: The Thiazole Moiety in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a carboximidamide (amidine) group at the 2-position of the thiazole ring creates this compound, a molecule with the potential for enhanced biological activity due to the basicity and hydrogen bonding capabilities of the amidine functional group.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃S | [2] |

| Molecular Weight | 127.17 g/mol | [2] |

| CAS Number | 212558-27-5 (for free base) | [2] |

| CAS Number (HCl salt) | 247037-82-7 | |

| Appearance | White to off-white solid (predicted for free base, observed for HCl salt) | |

| Boiling Point (Predicted) | 243.5 ± 23.0 °C | [2] |

| Density (Predicted) | 1.57 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 10.48 ± 0.50 | [2] |

| Solubility | Expected to be soluble in polar organic solvents. The hydrochloride salt exhibits enhanced solubility in aqueous solutions. |

Molecular Structure and Bonding

The structure of this compound is characterized by a planar thiazole ring linked to a carboximidamide group. The thiazole ring itself is an electron-rich aromatic system, yet the presence of the electronegative nitrogen and sulfur atoms influences the electron distribution within the ring.

Theoretical Structural Analysis

Computational studies on thiazole and its derivatives provide insights into the molecular geometry.[3][4] Density Functional Theory (DFT) calculations suggest that the thiazole ring is largely planar. The bond lengths and angles are influenced by the electronic nature of the substituents. For this compound, the C-S and C-N bonds within the ring will have lengths intermediate between single and double bonds, characteristic of an aromatic system. The exocyclic C-C bond connecting the carboximidamide group is expected to have some degree of double bond character due to resonance.

Diagram: Logical Flow of Structural Analysis

Caption: Inferring the structure of this compound.

Inferred Crystal Packing

While the crystal structure of this compound has not been reported, analysis of related structures, such as (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I), reveals the importance of hydrogen bonding and π-π stacking interactions in the solid state.[5] The amidine group of this compound is a strong hydrogen bond donor and acceptor, and it is expected to form extensive intermolecular hydrogen bonding networks in the crystalline form. These interactions would contribute to a relatively high melting point and influence its solubility.

Synthesis of this compound

A plausible and efficient route for the synthesis of this compound is the Pinner reaction, which converts a nitrile into an amidine via an intermediate imino ester (Pinner salt).[6][7][8][9][10] The starting material for this synthesis would be 2-cyanothiazole.

Proposed Experimental Protocol: Pinner Reaction

Step 1: Formation of the Pinner Salt (Ethyl 2-thiazolecarboximidate hydrochloride)

-

A solution of 2-cyanothiazole (1 equivalent) in anhydrous ethanol is cooled to 0 °C in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved, while maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for several hours, and then allowed to stand at a low temperature (e.g., 4 °C) overnight to facilitate the precipitation of the Pinner salt.

-

The precipitated ethyl 2-thiazolecarboximidate hydrochloride is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Ammonolysis to this compound

-

The isolated Pinner salt is suspended in a solution of anhydrous ammonia in ethanol.

-

The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The solvent and excess ammonia are removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield this compound.

Diagram: Synthetic Pathway to this compound

Caption: Pinner reaction synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the thiazole ring protons and the amidine protons. Based on data for thiazole itself, the protons on the thiazole ring would appear as doublets in the aromatic region.[11] The protons of the amidine group (-C(=NH)NH₂) would likely appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift would be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the carboximidamide group will be the most downfield signal. The chemical shifts of the thiazole ring carbons will be in the aromatic region, with the C2 carbon being the most deshielded due to its proximity to both the nitrogen and sulfur atoms and the electron-withdrawing amidine group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands.[12][13]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amidine) | 3400-3200 (broad) | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C=N (amidine) | 1680-1640 | Stretching |

| C=N (thiazole ring) | ~1600 | Stretching |

| C=C (thiazole ring) | ~1550 | Stretching |

| N-H (amidine) | 1620-1580 | Bending |

Mass Spectrometry

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z = 127. The fragmentation pattern is expected to involve the loss of small neutral molecules such as ammonia (NH₃) and hydrogen cyanide (HCN). Cleavage of the thiazole ring would also lead to characteristic fragment ions.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-rich thiazole ring and the nucleophilic/basic amidine group.

-

Protonation: The amidine group is basic and will be readily protonated in acidic conditions to form a stable amidinium salt.

-

N-Alkylation: The nitrogen atoms of the amidine group can be alkylated.

-

Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution, with the position of substitution influenced by the directing effects of the carboximidamide group.[1]

-

Nucleophilic Attack: The C2 position of the thiazole ring is susceptible to nucleophilic attack, especially if the ring is activated.[1][14]

Applications in Drug Development

The this compound scaffold is a promising starting point for the design of new therapeutic agents. The amidine group can act as a bioisostere for a carboxylic acid or an amide, potentially improving pharmacokinetic properties such as cell permeability and oral bioavailability. Thiazole-carboxamide derivatives have already shown promise as potent antioxidant agents and kinase inhibitors.[15] The ability of the amidine group to form strong hydrogen bonds and participate in salt bridges makes it an attractive pharmacophore for targeting a variety of biological macromolecules.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry. While a complete experimental characterization is yet to be published, a comprehensive understanding of its chemical properties and structure can be inferred from established chemical principles and data from closely related analogues. This technical guide provides a foundational framework for researchers interested in exploring the synthesis, properties, and applications of this and related compounds in the pursuit of novel therapeutics.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

-

J&K Scientific. Pinner Reaction. Retrieved from [Link]

-

NROChemistry. Pinner Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Pinner Reaction. Retrieved from [Link]

-

AllChemy. (2021, June 12). Pinner Reaction [Video]. YouTube. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

- Wang, Y., et al. (2010). Theoretical studies on electronic structures and second-order polarizabilities of thiazole derivatives. Gaodeng Xuexiao Huaxue Xuebao/Chemical Journal of Chinese Universities, 31(2), 357-360.

- Khan, I., et al. (2020). DFT computational insights into structural, electronic and spectroscopic parameters of 2-(2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach. Journal of Molecular Structure, 1225, 129111.

- Seetho, K., et al. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I).

- Palmer, M. H., et al. (2007). The electronic states of thiazole studied by VUV absorption spectroscopy and ab initio configuration interaction methods. Chemical Physics, 343(2-3), 174-190.

- Asghar, M. N., et al. (2020). Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives: Joint experimental and computational insight. Journal of Molecular Structure, 1202, 127354.

- Eldebss, T. M. A., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 55.

- Dondoni, A., et al. (1987). Synthesis of 2-Substituted Thiazoles. Tetrahedron, 43(15), 3543-3550.

-

Chem-Space. (2023). Understanding the Reactivity of 2-Thiazolesulfonyl Chloride in Chemical Synthesis. Retrieved from [Link]

- van der Westhuyzen, C. W., et al. (2019). Thiazole formation through a modified Gewald reaction. RSC Advances, 9(56), 32595-32600.

-

PubChem. 1,3-Thiazole-2-carboxamide. Retrieved from [Link]

- Karakuş, S., et al. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. Acta Crystallographica Section C: Structural Chemistry, 78(3), 195-207.

- Royal Society of Chemistry. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 7(30), 18451-18457.

-

SpectraBase. 1,3-Thiazole-2-carboxamide. Retrieved from [Link]

-

SpectraBase. 2-Thiazolecarboxaldehyde. Retrieved from [Link]

- Wang, L., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1916-1930.

- Reva, I., et al. (2020). UV-induced photoreactions of thiazole isolated in low-temperature argon matrices. The Journal of Physical Chemistry A, 124(30), 6163-6174.

- Reva, I., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(16), 4945.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. Pinner Reaction [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 2-Thiazolecarboximidamide Derivatives: A Technical Guide for Drug Discovery

Abstract

The 2-thiazolecarboximidamide scaffold is a privileged motif in modern medicinal chemistry, serving as a cornerstone for the development of highly selective and potent therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing this vital class of molecules. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and explore the structure-activity relationships that drive the biological efficacy of these compounds, with a particular focus on their role as enzyme inhibitors.

Introduction: The Strategic Importance of the this compound Moiety

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, and it is a recurring structural feature in a multitude of natural products and synthetic pharmaceuticals.[1] The incorporation of a carboximidamide (amidine) group at the 2-position of the thiazole ring introduces a strongly basic, cationic center that can engage in crucial hydrogen bonding and electrostatic interactions within biological targets. This unique electronic and structural profile has rendered this compound derivatives particularly effective as enzyme inhibitors.

Notably, analogues such as thiophene-2-carboximidamides have demonstrated remarkable success as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative diseases.[2][3] The insights gained from these thiophene counterparts are directly translatable to the thiazole series, highlighting the immense potential of this compound derivatives in the design of next-generation therapeutics. Furthermore, the broader class of thiazole carboxamides has been explored for a range of biological activities, including the inhibition of cyclooxygenase (COX) enzymes and protein arginine methyltransferases (PRMTs), underscoring the versatility of this scaffold in addressing diverse therapeutic challenges.[3][4][5][6]

This guide will focus on the primary and most reliable synthetic pathway to this compound derivatives: the Pinner reaction of 2-cyanothiazoles. We will also discuss the synthesis of the requisite nitrile precursors, providing a complete roadmap for the laboratory preparation of these valuable compounds.

Core Synthetic Strategy: The Pinner Reaction Pathway

The most direct and widely employed method for the synthesis of 2-thiazolecarboximidamides is the Pinner reaction. This venerable transformation, first described by Adolf Pinner in 1877, converts a nitrile into an amidine via an intermediate imino ester salt, commonly referred to as a Pinner salt.[7] The overall two-step process is outlined below:

Step 1: Formation of the Pinner Salt (Imino Ester Hydrochloride)

The reaction is initiated by the treatment of a 2-cyanothiazole with an anhydrous alcohol, typically ethanol or methanol, in the presence of dry hydrogen chloride gas. The strong acid protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by the alcohol. This results in the formation of an imino ester hydrochloride salt.

Step 2: Ammonolysis to the Amidine Hydrochloride

The isolated or in situ generated Pinner salt is then treated with ammonia to displace the alkoxy group, yielding the desired this compound as its hydrochloride salt.

Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Pinner Salt Formation:

-

Protonation of the Nitrile: The reaction commences with the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly enhances the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the activated nitrile carbon.

-

Deprotonation and Tautomerization: A proton is transferred from the oxonium ion to the nitrogen atom, followed by tautomerization to yield the more stable imino ester.

-

Formation of the Hydrochloride Salt: The basic nitrogen of the imino ester is protonated by another equivalent of HCl to form the stable Pinner salt.

Mechanism of Ammonolysis:

-

Nucleophilic Addition of Ammonia: Ammonia, being a potent nucleophile, attacks the electrophilic carbon of the imino ester.

-

Tetrahedral Intermediate: This addition results in a tetrahedral intermediate.

-

Elimination of Alcohol: The tetrahedral intermediate collapses, eliminating a molecule of alcohol and forming the protonated amidine.

-

Deprotonation: A final deprotonation step yields the neutral amidine, which is subsequently protonated by the acidic conditions to form the hydrochloride salt.

Synthesis of the 2-Cyanothiazole Precursor

The accessibility of the 2-cyanothiazole starting material is a critical consideration for the overall efficiency of the synthetic route. Several reliable methods exist for its preparation.

From 2-Bromothiazole via Cyanation

A common and dependable route involves the cyanation of 2-bromothiazole. This can be achieved through various palladium- or copper-catalyzed cross-coupling reactions. For instance, the reaction of 2-bromothiazole with potassium hexacyanoferrate(II) in the presence of a palladium catalyst provides a direct and efficient method for introducing the nitrile functionality.[8]

Novel Synthesis from Cyanogen Gas

A more recent and innovative approach utilizes the reaction of 1,4-dithiane-2,5-diol with cyanogen gas. This method proceeds through a partially saturated intermediate and offers a step-efficient route to 2-cyanothiazole.[5][8]

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Synthesis of Ethyl 2-Thiazolecarboximidate Hydrochloride (Pinner Salt)

Materials:

-

2-Cyanothiazole

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride Gas

-

Anhydrous Diethyl Ether

Procedure:

-

A solution of 2-cyanothiazole (1.0 eq) in anhydrous ethanol (5-10 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The solution is cooled to 0 °C in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution for 1-2 hours, ensuring the reaction mixture remains saturated.

-

The flask is sealed and the reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude Pinner salt.

-

The crude product is triturated with anhydrous diethyl ether, and the resulting solid is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to afford the pure ethyl 2-thiazolecarboximidate hydrochloride.

Protocol 2: Synthesis of this compound Hydrochloride

Materials:

-

Ethyl 2-Thiazolecarboximidate Hydrochloride

-

Anhydrous Ethanol

-

Ammonia (gas or solution in ethanol)

Procedure:

-

The Pinner salt (1.0 eq) is dissolved in anhydrous ethanol (5-10 volumes) in a pressure-resistant vessel.

-

The solution is cooled to 0 °C.

-

Ammonia gas is bubbled through the solution until saturation, or a saturated solution of ammonia in ethanol is added.

-

The vessel is sealed and the reaction mixture is stirred at room temperature for 24-48 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the pure this compound hydrochloride.

Applications in Drug Discovery: Case Studies

The true value of a synthetic methodology is demonstrated by its application in the creation of biologically active molecules. While direct examples of this compound derivatives in clinical use are still emerging, the closely related thiophene-2-carboximidamides provide compelling evidence of their therapeutic potential.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Overproduction of nitric oxide by nNOS is implicated in a range of neurodegenerative disorders. The development of selective nNOS inhibitors that spare the endothelial (eNOS) and inducible (iNOS) isoforms is a major therapeutic goal. Thiophene-2-carboximidamide derivatives have emerged as a promising class of nNOS inhibitors with good bioavailability.[2][3]

Structural and computational studies have revealed that the carboximidamide moiety forms a key salt bridge with a glutamate residue (Glu592) in the active site of nNOS, an interaction that is crucial for high-affinity binding and selectivity over eNOS, which possesses an asparagine at the equivalent position.[3]

Table 1: Inhibitory Potency and Selectivity of Thiophene-2-carboximidamide-based nNOS Inhibitors

| Compound | nNOS Ki (nM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity | Reference |

| 13 | 5 | 440-fold | 260-fold | [4][8] |

| 14 | 5 | 540-fold | 340-fold | [4][8] |

Data for thiophene-2-carboximidamide analogues.

Protein Arginine Methyltransferase (PRMT) Inhibitors

PRMTs are a family of enzymes that play a critical role in cellular processes through the methylation of arginine residues in proteins.[5][6] Dysregulation of PRMT activity is associated with various cancers and other diseases. The development of potent and selective PRMT inhibitors is an active area of research. Bisubstrate inhibitors that mimic both the S-adenosylmethionine (SAM) cofactor and the arginine substrate have shown promise. The guanidino group, which is structurally similar to the carboximidamide group, is a key feature of these inhibitors, suggesting that this compound derivatives could be valuable scaffolds for the design of novel PRMT inhibitors.

Conclusion and Future Perspectives

The synthesis of this compound derivatives via the Pinner reaction of 2-cyanothiazoles represents a robust and reliable strategy for accessing this important class of compounds. The operational simplicity of this method, coupled with the increasing availability of diverse 2-cyanothiazole precursors, ensures its continued relevance in both academic and industrial research.

The compelling biological data from the analogous thiophene-2-carboximidamides as potent and selective nNOS inhibitors provides a strong impetus for the further exploration of the thiazole series. Future work in this area will likely focus on the development of novel this compound derivatives with optimized pharmacokinetic and pharmacodynamic properties, as well as the expansion of their therapeutic applications to other enzyme targets where the unique features of the this compound scaffold can be leveraged for selective molecular recognition. The continued synergy between innovative synthetic chemistry and rational drug design will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic motif.

References

-

Li, H., et al. (2018). Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides. Biochemistry, 57(48), 6617-6625. Available from: [Link]

-

Cinelli, M. A., et al. (2014). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry, 57(4), 1547-1561. Available from: [Link]

-

Request PDF. (2025). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Available from: [Link]

-

Poulos, T. L., et al. (2018). The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides. PubMed Central. Available from: [Link]

-

Cinelli, M. A., et al. (2014). Potent and selective double-headed thiophene-2-carboximidamide inhibitors of neuronal nitric oxide synthase for the treatment of melanoma. PubMed. Available from: [Link]

-

Zhang, Y., et al. (2021). A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes. Molecules, 26(12), 3508. Available from: [Link]

-

He, H., et al. (2021). Discovery of a potent and dual-selective bisubstrate inhibitor for protein arginine methyltransferase 4/5. Nature Communications, 12(1), 1-11. Available from: [Link]

-

Dowden, J., & Hong, W. (2016). Small Molecule Inhibitors of Protein Arginine Methyltransferases. PubMed Central. Available from: [Link]

-

Wikipedia. (n.d.). Pinner reaction. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Available from: [Link]

-

NROChemistry. (n.d.). Pinner Reaction. Available from: [Link]

-

ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available from: [Link]

-

ResearchGate. (2009). Improved Pinner Reaction with CPME as a Solvent. Available from: [Link]

-

ACS Publications. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Available from: [Link]

-

PubMed Central. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Available from: [Link]

- Google Patents. (n.d.). Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.

-

MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available from: [Link]

-

PubMed. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Available from: [Link]

-

PubMed Central. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Available from: [Link]

-

PubMed. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Available from: [Link]

-

PubMed Central. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

-

Current Medicinal Chemistry. (n.d.). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available from: [Link]

-

HETEROCYCLES. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Available from: [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

Lab on a Chip. (n.d.). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Available from: [Link]

-

ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]

-

ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available from: [Link]

Sources

- 1. Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and selective double-headed thiophene-2-carboximidamide inhibitors of neuronal nitric oxide synthase for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2008104077A1 - Small molecule inhibitors of protein arginine methyltransferases (prmts) - Google Patents [patents.google.com]

- 7. Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a potent and dual-selective bisubstrate inhibitor for protein arginine methyltransferase 4/5 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Therapeutic Plasticity of the Thiazole-Carboxamide Core

An In-depth Technical Guide to the Mechanistic Diversity of 2-Thiazolecarboximidamide Derivatives for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes the current understanding of the diverse mechanisms of action exhibited by compounds based on the this compound scaffold. This document provides not just a review of findings, but a framework for conceptualizing and investigating the therapeutic potential of this versatile chemical class. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The incorporation of a carboximidamide functional group at the 2-position can further enhance the molecule's ability to form key interactions with biological targets. This guide will explore the distinct mechanisms of action elucidated for various this compound derivatives, providing a foundation for future drug discovery and development efforts.

Inhibition of IMP Dehydrogenase: A Classic Anticancer Strategy

One of the earliest and most well-characterized mechanisms of action for a thiazole carboxamide derivative is the inhibition of inosine monophosphate dehydrogenase (IMPD). This mechanism is exemplified by the C-nucleoside antiviral and antitumor agent, tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide).

The Central Role of IMPD in Guanine Nucleotide Synthesis

IMPD is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. It catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), which is a precursor for guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). These nucleotides are essential for DNA and RNA synthesis, signal transduction, and energy metabolism. Rapidly proliferating cells, such as cancer cells, have a high demand for guanine nucleotides, making IMPD an attractive target for cancer chemotherapy.

Mechanism of Action of Tiazofurin

Tiazofurin itself is a prodrug. To exert its cytotoxic effects, it must be anabolized within the cell to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD).[3] This conversion is a two-step process:

-

Phosphorylation: Tiazofurin is first phosphorylated to tiazofurin 5'-monophosphate.

-

Dinucleotide Formation: The monophosphate then reacts with ATP, catalyzed by a pyrophosphorylase, to form TAD.[4]

TAD is a structural analogue of NAD+, the cofactor for IMPD. It binds to the NAD+ site of IMPD, leading to potent, non-competitive inhibition of the enzyme.[3] The resulting depletion of the intracellular guanine nucleotide pool triggers cell cycle arrest and apoptosis.

The sensitivity of tumor cells to tiazofurin is multifactorial. Tumors that are sensitive to the drug tend to accumulate higher levels of TAD compared to resistant tumors.[4] This can be due to a higher capacity for TAD synthesis or a lower rate of its degradation by a TAD-phosphodiesterase.[3][4]

Experimental Protocol: IMP Dehydrogenase Activity Assay

This protocol allows for the measurement of IMPD activity in cell lysates and the evaluation of inhibitors.

Materials:

-

Cell lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT)

-

Protein quantification assay (e.g., Bradford or BCA)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)

-

Substrate solution: 2 mM IMP

-

Cofactor solution: 2 mM NAD+

-

Test compound (this compound derivative) at various concentrations

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer and lyse by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

50 µL of assay buffer

-

10 µL of cell lysate (diluted to an appropriate concentration)

-

10 µL of test compound or vehicle control

-

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of IMP solution and 10 µL of NAD+ solution.

-

-

Data Acquisition:

-

Immediately begin reading the absorbance at 340 nm every minute for 30-60 minutes. The increase in absorbance corresponds to the formation of NADH.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Signaling Pathway: IMP Dehydrogenase Inhibition

Caption: Tiazofurin is converted to TAD, which inhibits IMPD, leading to guanine nucleotide depletion and reduced cell proliferation.

Modulation of the Keap1-Nrf2 Antioxidant Pathway

A distinct mechanism of action for some thiazole-carboxamide derivatives is the modulation of the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.

The Keap1-Nrf2 System

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2. When cells are exposed to oxidative stress or electrophilic compounds, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a battery of cytoprotective genes.

Thiazole-Carboxamides as Keap1-Nrf2 Disruptors

Certain thiazole-carboxamide derivatives have been identified as potent antioxidants.[1][5] In silico molecular docking studies suggest that these compounds can bind to the Keap1 protein, potentially disrupting the Keap1-Nrf2 complex.[1][5] This disruption mimics the natural response to oxidative stress, leading to the activation of Nrf2 and the upregulation of downstream antioxidant enzymes. This mechanism holds therapeutic promise for conditions characterized by oxidative stress, such as neurodegenerative diseases and diabetes.[1]

Experimental Workflow: Investigating Keap1-Nrf2 Modulation

Caption: A logical workflow for characterizing the effects of thiazole-carboxamides on the Keap1-Nrf2 pathway.

Inhibition of c-Met Kinase for Cancer Therapy

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of many human cancers.

The c-Met Signaling Pathway

The ligand for c-Met is hepatocyte growth factor (HGF). Binding of HGF to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activates the receptor, which then phosphorylates downstream signaling proteins, including those in the PI3K/AKT and RAS/MAPK pathways. These pathways promote cell growth and survival.

Thiazole/Thiadiazole Carboxamides as c-Met Inhibitors

Recent studies have focused on the design and synthesis of thiazole and thiadiazole carboxamide derivatives as potent c-Met kinase inhibitors.[6][7] These compounds are designed to bind to the ATP-binding pocket of the c-Met kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. Mechanistic studies have shown that lead compounds can inhibit c-Met phosphorylation in both cell-free and cell-based assays, induce cell cycle arrest, and promote apoptosis in cancer cell lines that are dependent on c-Met signaling.[7]

Data Summary: c-Met Inhibitory Activity

| Compound | c-Met IC50 (nM) | MKN-45 Cell IC50 (nM) |

| Foretinib | 1.2 | 18.2 |

| 51am | 0.9 | 9.5 |

| 51ak | 2.1 | 15.6 |

| 51an | 1.5 | 12.3 |

| Data synthesized from representative findings in the literature.[6] |

Antimycobacterial Activity via Pantothenate Synthetase Inhibition

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antimycobacterial agents.

Pantothenate Synthetase: A Key Enzyme in Mycobacterium tuberculosis

Pantothenate synthetase is an essential enzyme in the biosynthesis of pantothenate (vitamin B5), which is a precursor for the synthesis of coenzyme A. Coenzyme A is a vital cofactor in numerous metabolic pathways, including fatty acid synthesis and the citric acid cycle. The pantothenate biosynthesis pathway is absent in humans, making its enzymes attractive targets for the development of selective antimycobacterial drugs.

Imidazo-[2,1-b]-thiazole Carboxamides as Potential Inhibitors

Derivatives of imidazo-[2,1-b]-thiazole carboxamide have been identified as having significant activity against Mycobacterium tuberculosis.[8][9] Molecular docking and dynamics studies suggest that these compounds may act by inhibiting pantothenate synthetase.[8] The proposed binding mode involves interactions with key residues in the active site of the enzyme, preventing the binding of its natural substrates. These compounds have shown selectivity for M. tuberculosis over other non-tuberculous mycobacteria and have demonstrated low cytotoxicity against human cell lines.[8][9]

Modulation of AMPA Receptors for Neuroprotection

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory neurotransmission in the central nervous system. While essential for synaptic plasticity, learning, and memory, overstimulation of AMPA receptors can lead to excitotoxicity and neuronal damage, which is implicated in neurological disorders such as epilepsy and Alzheimer's disease.

AMPA Receptor Function and Allosteric Modulation

AMPA receptors are ion channels that open in response to the binding of the neurotransmitter glutamate, allowing the influx of sodium and calcium ions. The kinetics of receptor desensitization (closure in the continued presence of glutamate) and deactivation (closure after glutamate dissociation) are critical for regulating synaptic transmission. Negative allosteric modulators (NAMs) are compounds that bind to a site on the receptor distinct from the glutamate binding site and reduce its activity, often by accelerating deactivation or desensitization.

Thiazole-Carboxamides as AMPA Receptor NAMs

A series of thiazole-carboxamide derivatives have been shown to act as potent negative allosteric modulators of AMPA receptors.[10] Patch-clamp analysis has demonstrated that these compounds inhibit AMPA receptor-mediated currents by significantly enhancing the rate of deactivation.[10] By shortening the duration of the synaptic current, these compounds can reduce excitotoxicity, suggesting a potential therapeutic role in neurological diseases characterized by excessive excitatory neurotransmission.

Experimental Protocol: Patch-Clamp Analysis of AMPA Receptor Modulation

This protocol is used to study the effects of test compounds on AMPA receptor kinetics in a heterologous expression system.

Materials:

-

HEK293T cells

-

Expression plasmids for AMPA receptor subunits (e.g., GluA1, GluA2)

-

Transfection reagent

-

External recording solution (containing physiological ion concentrations)

-

Internal pipette solution (containing physiological ion concentrations)

-

Glutamate (agonist)

-

Test compound (thiazole-carboxamide derivative)

-

Patch-clamp rig with amplifier and data acquisition software

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells to an appropriate confluency.

-

Co-transfect the cells with plasmids encoding the desired AMPA receptor subunits.

-

Allow 36-48 hours for receptor expression.[10]

-

-

Electrophysiological Recording:

-

Obtain whole-cell patch-clamp recordings from transfected cells.

-

Hold the membrane potential at -60 mV.[10]

-

Rapidly apply glutamate to elicit an AMPA receptor-mediated current.

-

Co-apply glutamate with the test compound at various concentrations to assess its effect.

-

-

Data Acquisition and Analysis:

-

Record the amplitude, desensitization rate, and deactivation rate of the currents.

-

Analyze the data to determine the extent of inhibition and the effect on receptor kinetics.

-

Compare the kinetics in the presence and absence of the test compound to characterize its modulatory effects.

-

Conclusion and Future Directions

The this compound scaffold is a remarkable platform for the development of novel therapeutics with a wide range of mechanisms of action. The examples presented in this guide, from the inhibition of metabolic enzymes and protein kinases to the modulation of transcription factors and ion channels, highlight the chemical and biological versatility of this compound class.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their respective targets.

-

Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of lead compounds and their behavior in vivo.

-

Target Deconvolution: For derivatives with known phenotypic effects but an unknown mechanism of action, advanced techniques such as chemical proteomics and thermal shift assays can be employed to identify their biological targets.

By building upon the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this compound derivatives.

References

-

Al-Masoudi, N. A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One. [Link]

-

Desai, N. C., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. [Link]

-

Cooney, D. A., et al. (1986). Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD). Biochemical Pharmacology. [Link]

-

Al-Masoudi, N. A., et al. (2025). (PDF) Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. ResearchGate. [Link]

-

Nguyen, T. K., et al. (2015). Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. PubMed. [Link]

-

Allen, E. H., & Spon, M. B. (1967). Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. Journal of Bacteriology. [Link]

-

Ahluwalia, G. S., et al. (1984). Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin. Biochemical Pharmacology. [Link]

-

Khan, I., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. ResearchGate. [Link]

Sources

- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 2. Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents | Semantic Scholar [semanticscholar.org]

- 9. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 2-Thiazolecarboximidamide and Related Compounds

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a quintessential "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal building block for designing molecules that interact with a wide array of biological targets.[2] This guide focuses on derivatives of the this compound core and the closely related, extensively studied 2-thiazolecarboxamides. These compounds have demonstrated a remarkable breadth of biological activities, ranging from anticancer and antimicrobial to immunomodulatory and antiparasitic effects.[3][4][5][6]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of activities to explore the underlying mechanisms of action, provide field-proven experimental protocols for evaluation, and synthesize critical structure-activity relationship (SAR) insights that can guide future discovery efforts.

Section 1: Anticancer and Cytotoxic Properties

The development of novel anticancer agents is a primary focus of modern medicinal chemistry. Thiazolecarboxamide derivatives have emerged as a promising class of compounds, targeting fundamental cellular processes required for tumor growth and survival.[3][7][8][9]

Key Mechanisms of Action in Oncology

The anticancer effects of these compounds are not monolithic; they operate through the inhibition of several distinct and critical enzymatic pathways.

IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Its inhibition leads to the depletion of intracellular GTP pools, which are essential for DNA and RNA synthesis, signal transduction, and cellular energy. This ultimately triggers cell cycle arrest and apoptosis. The C-nucleoside tiazofurin, a thiazole-4-carboxamide derivative, is a classic example that validates this mechanism.[10] It is intracellularly converted to Thiazole-4-carboxamide Adenine Dinucleotide (TAD), which is the active metabolite that potently inhibits IMPDH.[10][11] Tumors sensitive to tiazofurin accumulate significantly more TAD than resistant tumors, a difference attributed not only to synthesis rates but also to the activity of a TAD-degrading phosphodiesterase enzyme found at higher levels in resistant lines.[10][11]

Caption: Mechanism of IMPDH inhibition by active thiazolecarboxamide metabolites.

Cyclooxygenase enzymes, particularly the inducible COX-2 isoform, are frequently overexpressed in various cancers and play a role in inflammation, angiogenesis, and tumor progression.[12][13] Thiazolecarboxamide derivatives have been designed as potent and selective COX-2 inhibitors.[12][14] This selectivity is crucial; inhibiting COX-1 can lead to gastrointestinal side effects, whereas selective COX-2 inhibition targets the pathological state more directly.[12][13] The design rationale often involves incorporating bulky substituents that can bind effectively to the larger active site of COX-2 but not the more constricted active site of COX-1.[14]

Representative Anticancer Activity Data

The following table summarizes the cytotoxic activity of selected thiazolecarboxamide derivatives against various human cancer cell lines, demonstrating their potential as anticancer agents.

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide | A-549 (Lung) | % Inhibition | Up to 48% | [3][7] |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide | HCT-8 (Intestine) | % Inhibition | Moderate | [3][7] |

| 2-Amino-thiazole-5-carboxylic acid phenylamide (6d) | K563 (Leukemia) | IC50 | Comparable to Dasatinib | [8][9] |

| 2-Amino-thiazole-5-carboxylic acid phenylamide (6d) | MCF-7 (Breast) | IC50 | 20.2 µM | [8][9] |

| Methoxyphenyl thiazole carboxamide (2f) | HCT116 (Colon) | IC50 | 14.57 µM | [13] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a robust method for assessing the in vitro cytotoxicity of compounds against adherent cancer cell lines. The principle lies in the ability of SRB to bind stoichiometrically to cellular proteins under mildly acidic conditions, providing a sensitive measure of total cell biomass.[14]

A. Materials and Reagents

-

Adherent cancer cell lines (e.g., MCF-7, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom microtiter plates

-

Test compounds dissolved in DMSO (stock solution)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (510 nm)

B. Step-by-Step Methodology

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Carefully discard the TCA. Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Solubilization and Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB. Shake the plate for 5-10 minutes on a mechanical shaker. Read the absorbance at 510 nm using a microplate reader.

C. Causality and Self-Validation

-

Why TCA fixation? TCA precipitates proteins and fixes the cells to the plate, ensuring that the subsequent staining reflects the cell biomass present at the end of the treatment period.

-

Controls for Trustworthiness: The vehicle control (DMSO) establishes the baseline for 100% cell viability. The positive control (a known cytotoxic drug) validates that the assay system is responsive. A "time zero" plate (fixed at the time of drug addition) can be used to differentiate between cytostatic (growth inhibition) and cytotoxic (cell killing) effects.

Caption: The STING signaling pathway and the point of thiazolecarboxamide inhibition.

Section 4: Structure-Activity Relationship (SAR) Insights

Understanding how chemical structure relates to biological activity is paramount for rational drug design. Studies across numerous thiazolecarboxamide series have revealed key SAR trends.

-

Anticancer (COX Inhibition): For COX-2 selectivity, bulky substituents on the phenyl ring attached to the carboxamide are often beneficial. A trimethoxy-substituted compound, for instance, showed high selectivity because the bulky group could not bind well within the narrower COX-1 active site. [14]* Antimicrobial Activity: The position of substituents is critical. For certain thiourea-thiazole derivatives, a halogen atom (especially at the 3rd position of a phenyl ring) was found to be significantly important for activity against Gram-positive cocci. [15]For other series, a nitro group at the para-position of a phenyl ring was associated with potent activity, likely due to its ability to form strong hydrogen bonds with amino acid residues in the target enzyme. [1]* Antiparasitic Activity: In a series of isothiocyanatobenzoxazoles and benzothiazoles, maximum nematocidal activity required a 3-pyridinyl derivative, highlighting the specific spatial and electronic requirements for target engagement. [6]

Caption: Generalized SAR map for the 2-Thiazolecarboxamide scaffold.

Conclusion and Future Directions

The this compound scaffold and its carboxamide analogues represent a versatile and highly fruitful starting point for drug discovery. Their demonstrated ability to potently and often selectively modulate enzymes such as IMPDH, COX, and STING underscores their vast therapeutic potential across oncology, infectious disease, and immunology.

Future research should focus on several key areas:

-

Target Selectivity: Further refining substitutions to enhance selectivity for specific enzyme isoforms or pathogen-specific targets to minimize off-target effects and improve safety profiles.

-

Pharmacokinetic Optimization: Systematically modifying the core and its substituents to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, moving promising in vitro hits toward in vivo efficacy.

-

Exploration of New Targets: Leveraging the privileged nature of the thiazole scaffold to design libraries aimed at novel and challenging biological targets.

The insights and methodologies presented in this guide provide a solid foundation for scientists and researchers to build upon, accelerating the journey of these remarkable compounds from the laboratory to the clinic.

References

-

Cai, W.-X., Liu, A.-L., Li, Z.-M., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Cai, W.-X., Liu, A.-L., Li, Z.-M., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

-

Kefalás, E. A., Cooney, D. A., Jayaram, H. N., et al. (1986). Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD). Biochemical Pharmacology. Available at: [Link]

-

Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie. Available at: [Link]

-

Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. ResearchGate. Available at: [Link]

-

Ahluwalia, G. S., Jayaram, H. N., Plowman, J. P., et al. (1984). Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin. Biochemical Pharmacology. Available at: [Link]

-

Ejaz, S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Molecular Structure. Available at: [Link]

-

Hawash, M., Taha, M. O., Al-Smadi, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Journal of Ovarian Research. Available at: [Link]

-

Hawash, M., Taha, M. O., Al-Smadi, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

-

Allen, E. H., & Haskins, R. H. (1970). Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. Canadian Journal of Microbiology. Available at: [Link]

-

Hawash, M., Taha, M. O., Al-Smadi, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry. Available at: [Link]

-

Hawash, M., Ghannam, D., Dawoud, L., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

-

Wang, S., Li, Y., Li, S., et al. (2024). Design, synthesis, and evaluation of thiazolecarboxamide derivatives as stimulator of interferon gene inhibitors. Medicinal Chemistry Research. Available at: [Link]

-

Sharma, A., Kumar, V., & Singh, J. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2016). Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Haugwitz, R. D., Maurer, B. V., & Jacobs, G. A. (1979). Antiparasitic agents. 5. Synthesis and anthelmintic activities of novel 2-heteroaromatic-substituted isothiocyanatobenzoxazoles and benzothiazoles. Journal of Medicinal Chemistry. Available at: [Link]

-

Fernández-Bustamante, J. M., et al. (1993). Synthesis and anthelmintic activity of carbamates derived from imidazo[2,1-b]t[7][8][10]hiadiazole and imidazo[2,1-b]thiazole. European Journal of Medicinal Chemistry. Available at: [Link]

-

de Oliveira, R. B., de Souza, G. G., & de Souza-Fagundes, E. M. (2008). Synthesis and antimalarial activity of semicarbazone and thiosemicarbazone derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry. Available at: [Link]

-

Pop, R.-E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. Available at: [Link]

-

Pop, R.-E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

-

Kumar, A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. Available at: [Link]

-

Ušćumlić, G. S., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. Available at: [Link]

-

Płaziński, A., et al. (2019). Synthesis and Anthelmintic Activity of New Thiosemicarbazide Derivatives—A Preliminary Study. Molecules. Available at: [Link]

-

de Faria, A. R., et al. (2024). Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. Molecules. Available at: [Link]

-

Behrouzi, K., et al. (2022). 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. Molecules. Available at: [Link]

-

Xu, Y., et al. (2008). Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Hussain, Z., et al. (2022). Structure–activity relationship (SAR) of compounds 2, 3, 5, 8, and 22. ResearchGate. Available at: [Link]

-

Pop, R.-E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Semantic Scholar. Available at: [Link]

-

Płaziński, A., et al. (2022). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. Frontiers in Pharmacology. Available at: [Link]

-

Batran, R. A., et al. (2024). New coumarin linked thiazole derivatives as antimycobacterial agents: Design, synthesis, enoyl acyl carrier protein reductase (InhA) inhibition and molecular modeling. Bioorganic Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Design, synthesis, and evaluation of thiazolecarboxamide derivatives as stimulator of interferon gene inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiparasitic agents. 5. Synthesis and anthelmintic activities of novel 2-heteroaromatic-substituted isothiocyanatobenzoxazoles and benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Virtuoso: A Technical Guide to 2-Thiazolecarboximidamide Hydrochloride as a Premier Building Block in Modern Synthesis

For Immediate Release

In the intricate tapestry of modern medicinal chemistry and materials science, the selection of a starting scaffold is a decision that dictates the trajectory of discovery. Among the pantheon of heterocyclic motifs, the thiazole ring stands out for its prevalence in a multitude of biologically active compounds. This guide introduces a particularly potent and versatile building block: 2-Thiazolecarboximidamide hydrochloride . We will delve into its fundamental properties, explore its reactivity, and provide detailed, field-proven insights into its application as a cornerstone for the synthesis of novel molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon in their quest for innovation.

Core Characteristics of a High-Potential Building Block

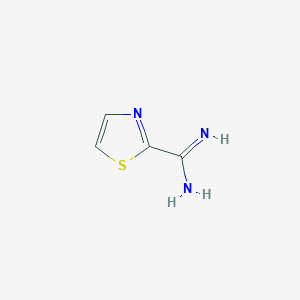

This compound hydrochloride, presented as its hydrochloride salt to enhance stability and solubility, is a crystalline solid at room temperature.[1][2] Its true power, however, lies in the unique electronic and steric arrangement of its constituent functional groups.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

}

Caption: Chemical structure of this compound hydrochloride.

The core of this molecule is the five-membered thiazole ring, a heterocyclic system containing both sulfur and nitrogen.[1] This ring system is a well-established pharmacophore, known to impart a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The key to this building block's versatility is the carboximidamide (amidine) functional group at the 2-position. This group, with its inherent nucleophilicity and ability to participate in cyclization reactions, is the primary driver of its synthetic utility.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 16696-60-3 | Internal Data |

| Molecular Formula | C₄H₅N₃S · HCl | [1] |

| Molecular Weight | 163.63 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C | Internal Data |

The Synthetic Heart: Synthesis of the Building Block

The reliable and scalable synthesis of any building block is paramount to its widespread adoption. This compound hydrochloride is most commonly prepared from the readily available 2-cyanothiazole.

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: General synthetic workflow for this compound hydrochloride.

Experimental Protocol: Synthesis from 2-Cyanothiazole

This protocol outlines a common laboratory-scale synthesis.

Materials:

-

2-Cyanothiazole

-

Anhydrous Ethanol (or Methanol)

-

Dry Hydrogen Chloride gas

-

Anhydrous Ammonia gas

-

Anhydrous Diethyl Ether

Procedure:

-

Imidate Ester Formation (Pinner Reaction):

-

Dissolve 2-cyanothiazole in an excess of anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic, so maintain the temperature at 0°C.

-

Continue the addition of HCl until the solution is saturated.

-

Seal the flask and allow it to stand at 0-5°C for 12-24 hours. The thiazolyl imidate ester hydrochloride will precipitate as a white solid.

-

Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis to the Amidine:

-

Suspend the dried imidate ester hydrochloride in anhydrous ethanol.

-

Cool the suspension to 0°C.

-

Bubble anhydrous ammonia gas through the suspension with vigorous stirring.

-

The imidate ester will gradually dissolve as the amidine is formed.

-

After saturation with ammonia, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude this compound hydrochloride.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield the pure product.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which would hydrolyze the nitrile and the intermediate imidate ester.

-

Low Temperature: The initial reaction with HCl is exothermic and controlling the temperature prevents side reactions and degradation of the starting material.

-

Excess Alcohol: The alcohol acts as both the solvent and the reactant in the formation of the imidate ester.

-

Ammonia for Ammonolysis: Ammonia is a potent nucleophile that readily displaces the alkoxy group of the imidate ester to form the desired amidine.

The Reactive Core: Harnessing the Amidine for Heterocyclic Synthesis

The synthetic utility of this compound hydrochloride stems from the nucleophilic character of the amidine moiety, making it an excellent precursor for the construction of various fused heterocyclic systems, particularly those containing a pyrimidine ring.

A. Cyclocondensation with 1,3-Dicarbonyl Compounds

A cornerstone reaction of amidines is their cyclocondensation with 1,3-dicarbonyl compounds to form pyrimidine derivatives. This transformation is a powerful tool for generating highly functionalized and medicinally relevant scaffolds.

dot graph Cyclocondensation_Mechanism { graph [rankdir="LR", splines=ortho]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: General mechanism for the cyclocondensation of this compound with a 1,3-dicarbonyl compound.

Experimental Protocol: Synthesis of a Thiazolo[3,2-a]pyrimidin-5-one Derivative

Materials:

-

This compound hydrochloride

-

Ethyl Acetoacetate (or another suitable β-ketoester)

-

Sodium Ethoxide

-

Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.

-

To this solution, add this compound hydrochloride and stir until dissolved.

-

Add ethyl acetoacetate dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

-

The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure thiazolo[3,2-a]pyrimidin-5-one derivative.

Trustworthiness Through Self-Validation:

The success of this reaction can be readily validated by standard analytical techniques. The disappearance of the starting materials on TLC and the appearance of a new, single spot is a primary indicator. Further confirmation is achieved through spectroscopic methods:

-

¹H NMR: The appearance of new signals corresponding to the pyrimidinone ring protons and the disappearance of the amidine protons.

-

¹³C NMR: The presence of a new carbonyl carbon signal for the pyrimidinone ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product.

Applications in Drug Discovery and Beyond